Everolimus-d4
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Overview
Description
Everolimus-d4 is a deuterated form of Everolimus, a derivative of Rapamycin. It is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) applications for the quantitation of Everolimus and related immunosuppressants . The deuterium atoms in this compound replace hydrogen atoms, providing a stable isotopic label that aids in accurate quantification.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Everolimus-d4 begins with the monosilylation of ethylene-d4 glycol using t-butyldimethylsilylchloride in the presence of a base. This intermediate is then converted to the triflate using triflic anhydride and 2,6-lutidine. The key step involves the alkylation of Rapamycin with the triflate intermediate in the presence of 2,6-lutidine in toluene, followed by deprotection with hydrochloric acid to yield this compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product undergoes rigorous testing for chromatographic purity, isotopic purity, and residual impurities to certify its suitability as a reference material .
Chemical Reactions Analysis
Types of Reactions: Everolimus-d4 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and nucleophiles under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated alcohols .
Scientific Research Applications
Everolimus-d4 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in LC-MS for the quantitation of Everolimus and related compounds.
Biology: Helps in studying the pharmacokinetics and metabolism of Everolimus in biological systems.
Industry: Employed in the quality control of pharmaceutical formulations containing Everolimus.
Mechanism of Action
Everolimus-d4, like Everolimus, inhibits the mammalian target of rapamycin (mTOR) pathway. It binds with high affinity to the FK506 binding protein-12 (FKBP-12), forming a drug complex that inhibits the activation of mTOR. This inhibition disrupts cell growth, proliferation, and survival, making it effective in treating various malignancies and preventing organ transplant rejection .
Comparison with Similar Compounds
Sirolimus: Another derivative of Rapamycin, used as an immunosuppressant.
Tacrolimus: An immunosuppressant that inhibits calcineurin.
Cyclosporine: An immunosuppressant that inhibits calcineurin.
Comparison: Everolimus-d4 is unique due to its deuterium labeling, which provides enhanced stability and accuracy in quantitation compared to non-deuterated analogs. While Sirolimus and Tacrolimus also inhibit mTOR and calcineurin pathways, respectively, this compound’s primary use as an internal standard in LC-MS sets it apart .
Properties
IUPAC Name |
(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4R)-3-methoxy-4-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H83NO14/c1-32-16-12-11-13-17-33(2)44(63-8)30-40-21-19-38(7)53(62,68-40)50(59)51(60)54-23-15-14-18-41(54)52(61)67-45(35(4)28-39-20-22-43(66-25-24-55)46(29-39)64-9)31-42(56)34(3)27-37(6)48(58)49(65-10)47(57)36(5)26-32/h11-13,16-17,27,32,34-36,38-41,43-46,48-49,55,58,62H,14-15,18-26,28-31H2,1-10H3/t32-,34-,35-,36-,38-,39+,40+,41+,43-,44+,45+,46-,48-,49+,53-/m1/s1/i24D2,25D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVAMNSJSFKALM-FQJUTLEBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCO)C)C)O)OC)C)C)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O[C@@H]1CC[C@H](C[C@H]1OC)C[C@@H](C)[C@@H]2CC(=O)[C@@H](C=C([C@H]([C@H](C(=O)[C@@H](C[C@@H](C=CC=CC=C([C@H](C[C@@H]3CC[C@H]([C@@](O3)(C(=O)C(=O)N4CCCC[C@H]4C(=O)O2)O)C)OC)C)C)C)OC)O)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H83NO14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
962.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.